O-propylhydroxylamine hydrochloride
Overview
Description
O-propylhydroxylamine hydrochloride is a derivative of hydroxylamine where a propyl group is attached to the oxygen atom of hydroxylamine and the compound is subsequently protonated to form the hydrochloride salt. This compound is not directly mentioned in the provided papers, but its related compounds and reactions are discussed, which can provide insights into its chemistry.
Synthesis Analysis
The synthesis of hydroxylamine derivatives can be achieved through various methods. For instance, a highly efficient synthesis method for O-(2,4-dinitrophenyl)hydroxylamine is described, which involves a two-step process and demonstrates the compound's aminating efficiency . Similarly, O-benzylhydroxylamine can be synthesized on a large scale through the reaction of N-hydroxyphthalimide with benzyl chloride under phase transfer conditions, followed by acidic hydrolysis . These methods suggest that O-propylhydroxylamine hydrochloride could potentially be synthesized through analogous reactions using propyl chloride and appropriate hydroxylamine precursors.
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives is crucial for their reactivity and application in synthesis. The papers provided do not directly discuss the molecular structure of O-propylhydroxylamine hydrochloride, but they do mention the structure of related compounds. For example, the structure of O-(diphenylphosphinyl)hydroxylamine is inferred from its chemical reactions, which could provide a basis for understanding the structural aspects of O-propylhydroxylamine hydrochloride .
Chemical Reactions Analysis
Hydroxylamine derivatives participate in various chemical reactions. O-(2,4-Dinitrophenyl)hydroxylamine, for example, is used as an active-site-directed inhibitor of D-amino acid oxidase, where it specifically incorporates an amine group into an accessible nucleophilic residue . Additionally, O-propargylic hydroxylamines are known to undergo smooth 5-endo-dig cyclizations with molecular iodine to yield 2,5-dihydroisoxazoles . These reactions highlight the versatility of hydroxylamine derivatives in organic synthesis, which could be extrapolated to the reactivity of O-propylhydroxylamine hydrochloride in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. While the papers do not provide specific details on the properties of O-propylhydroxylamine hydrochloride, they do offer insights into related compounds. For instance, the Lewis acid-mediated tandem reaction of propargylic alcohols with hydroxylamine hydrochloride to give α,β-unsaturated amides and alkenyl nitriles indicates the reactivity of hydroxylamine hydrochloride under neutral conditions . This suggests that O-propylhydroxylamine hydrochloride may also exhibit unique reactivity patterns that could be useful in synthetic applications.
Scientific Research Applications
Application
O-propylhydroxylamine hydrochloride is used in the modification of glassy carbon electrode (GCE) surfaces with nitrogen-doped hollow carbon spheres (N-HCSs) for the determination of hydroxylamine .
Method
The methods used for electrochemical analysis include Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV), and Chronoamperometry (CA) .
Results
The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .
2. Organic Synthesis
Application
O-propylhydroxylamine hydrochloride is used as an effective catalyst for formamide derivative synthesis .
Method
The method involves the use of O-propylhydroxylamine hydrochloride as a catalyst for amidation at room temperature .
Results
The results showed that O-propylhydroxylamine hydrochloride offers a simple, efficient, economical, and environmentally benign method for amidation .
3. Electrophilic Aminating Reagents
Application
O-protected NH-free hydroxylamine derivatives, such as O-propylhydroxylamine hydrochloride, have been evaluated in the construction of nitrogen-enriched compounds .
Method
These compounds are used in the synthesis of primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity .
Results
The results showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
4. Water Analysis
Application
O-propylhydroxylamine hydrochloride is used in the determination of hydroxylamine in water samples .
Method
A modified glassy carbon electrode is used for this purpose .
Results
This method provides a simple, rapid, and sensitive analytical method for the determination of hydroxylamine in water samples .
5. Nitrogen-Enriched Compounds Synthesis
Application
O-protected NH-free hydroxylamine derivatives, such as O-propylhydroxylamine hydrochloride, have been evaluated in the construction of nitrogen-enriched compounds .
Method
These compounds are used in the synthesis of primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity .
Results
The results showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
6. Water Quality Analysis
Application
O-propylhydroxylamine hydrochloride is used in the determination of hydroxylamine in water samples .
Method
A modified glassy carbon electrode is used for this purpose .
Results
This method provides a simple, rapid, and sensitive analytical method for the determination of hydroxylamine in water samples .
Safety And Hazards
O-propylhydroxylamine hydrochloride is associated with several safety hazards. It has been classified as a GHS07 substance . The hazard statements associated with it include H302, H312, and H332 . Precautionary measures include P411, P422, P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
properties
IUPAC Name |
O-propylhydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFCJYDSZGNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484273 | |
Record name | O-propylhydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-propylhydroxylamine hydrochloride | |
CAS RN |
6084-54-4 | |
Record name | O-propylhydroxylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-propylhydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.